molecular formula C11H11N5O2 B7580491 4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide

4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B7580491
M. Wt: 245.24 g/mol
InChI Key: AGTLIJXMGDFIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as ATB or azole-thiadiazole-benzamide and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial cell walls and disrupting the integrity of fungal cell membranes. It has also been shown to inhibit the activity of various enzymes involved in inflammatory and cancer pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antimicrobial activity. It can be used to study the effects of antimicrobial agents on various bacterial and fungal strains. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of more potent analogs of this compound with improved pharmacological properties. Another area of research is the study of the mechanism of action of this compound to better understand its effects on various biological pathways. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of future research.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide involves a series of chemical reactions. The first step involves the synthesis of 4-(4H-1,2,4-triazol-4-yl)benzamide, which is then reacted with acetic anhydride to obtain this compound. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.

Scientific Research Applications

4-(acetylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. It has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

4-acetamido-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-8(17)14-10-4-2-9(3-5-10)11(18)15-16-6-12-13-7-16/h2-7H,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTLIJXMGDFIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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